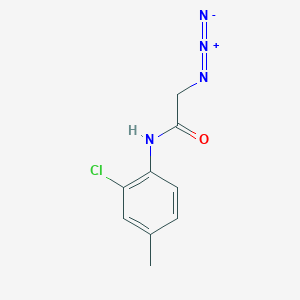

2-azido-N-(2-chloro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-azido-N-(2-chloro-4-methylphenyl)acetamide is a biochemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 2-azido-N-(4-methylphenyl)acetamide involves the dissolution of 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol/water (70:30). This mixture is then refluxed for 24 hours at 80°C. After the reaction is complete (as monitored by thin-layer chromatography, TLC), the 2-azido-N-(4-methylphenyl)acetamide precipitate is filtered and washed with cold water .Molecular Structure Analysis

The molecular structure of this compound comprises three independent molecules. Two pairs of these molecules differ significantly in the rotational orientation of the azido group, while one pair has very similar conformations. The N—N—C—C torsion angles are 173.9 (2), 102.7 (2), and 173.6 (2) .Chemical Reactions Analysis

N-arylacetamides, such as this compound, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . Azides have found valuable applications in medicinal chemistry, molecular biology, and organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.65 and a molecular formula of C9H9ClN4O .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Herbicide Metabolism

Studies on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, have been significant in understanding their environmental impact, particularly in agricultural settings. These compounds, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide (acetochlor) and others, have been analyzed for their carcinogenic potential in rats, metabolic pathways in liver microsomes, and implications for human health. Comparative metabolism studies in human and rat liver microsomes have shed light on the metabolic activation pathways that could lead to DNA-reactive products, potentially linking to carcinogenic outcomes. The research highlights the complex metabolic activation pathways involving intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to carcinogenic products through bioactivation processes (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Drug Development

In the realm of chemical synthesis and drug development, the manipulation of molecular structures similar to 2-azido-N-(2-chloro-4-methylphenyl)acetamide plays a crucial role. For instance, the synthesis of derivatives for antimalarial activity involves complex structural modifications and understanding the quantitative structure-activity relationships. Research involving the preparation of compounds from substituted 1-phenyl-2-propanones through to N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides demonstrates the intricate process of developing compounds with potential therapeutic applications (Werbel et al., 1986).

Advanced Material Synthesis

The chemical versatility of azido and chloroacetamide groups facilitates the synthesis of advanced materials and polymers. Techniques such as the 'click' chemistry approach enable the modification of polymers like Poly(N-isopropylacrylamide) (PNIPAM) with azido groups for various end uses, including thermoresponsive applications. Such methodologies highlight the potential of incorporating specific functional groups to achieve desirable material properties (Narumi et al., 2008).

Eigenschaften

IUPAC Name |

2-azido-N-(2-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c1-6-2-3-8(7(10)4-6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRUOFMKTUNVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)

![1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B2961973.png)

![8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate](/img/structure/B2961981.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961984.png)

![2-Chloro-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-1-one](/img/structure/B2961985.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2961987.png)